2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Chemical Context and Structural Classification Within Heterocyclic Compounds
The 1,3,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, serves as the structural backbone of this compound. Its aromaticity is reduced compared to benzene or pyridine due to electron-withdrawing effects of the heteroatoms, which favor nucleophilic substitution reactions over electrophilic attacks. The thiadiazole core is substituted at position 2 with an acetamide group, which is further functionalized with a 2,3-dimethylphenoxy moiety. At position 5, a propenylsulfanyl (-S-CH2-CH=CH2) group enhances the molecule's lipophilicity and potential for hydrophobic interactions in biological systems.
Table 1: Structural Features of 2-(2,3-Dimethylphenoxy)-N-[5-(Prop-2-En-1-Ylsulfanyl)-1,3,4-Thiadiazol-2-Yl]Acetamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 305.4 g/mol |
| Heterocyclic Core | 1,3,4-Thiadiazole |
| Key Substituents | 2,3-Dimethylphenoxy, Propenylsulfanyl |
| Rotatable Bonds | 5 |
| Hydrogen Bond Acceptors | 4 |
| LogP | 3.58 (Predicted) |
This structural configuration enables dual functionality: the thiadiazole ring participates in π-π stacking and hydrogen bonding, while the phenoxy and propenylsulfanyl groups modulate solubility and target affinity.
Historical Development of Thiadiazole-Based Acetamide Derivatives
The chemistry of 1,3,4-thiadiazoles dates to 1882 with Fischer's initial synthesis, but their pharmacological exploration accelerated in the mid-20th century following the discovery of acetazolamide, a carbonic anhydrase inhibitor containing a thiadiazole sulfonamide group. The strategic replacement of sulfonamide with acetamide moieties emerged in the 1990s to improve blood-brain barrier permeability while retaining enzyme inhibitory activity.
Key milestones include:
- 1980s : Development of 2-amino-1,3,4-thiadiazole derivatives as antiepileptic agents.
- 2000s : Introduction of phenoxyacetamide substitutions to enhance selectivity for tumor-associated carbonic anhydrase isoforms.
- 2020s : Systematic optimization of sulfur-containing substituents (e.g., propenylsulfanyl) to balance potency and metabolic stability.
Recent synthetic advances employ microwave-assisted cyclization and transition metal catalysis to construct the thiadiazole ring, achieving yields >80% under mild conditions.
Objectives for Contemporary Research on Sulfur-Containing Bioactive Compounds
Modern research priorities for this compound class include:
- Isoform Selectivity Optimization : Designing derivatives with preferential inhibition of carbonic anhydrase II over ubiquitously expressed CA I to minimize off-target effects.
- Dual-Target Engagement : Exploiting structural features that concurrently inhibit acetylcholinesterase (AChE) and carbonic anhydrase for combinatorial effects in neurodegenerative diseases.
- ADME Profiling : Addressing the high logP (3.58) through pro-drug strategies or polar substituents to improve aqueous solubility without compromising blood-brain barrier penetration.
- Computational-Guided Design : Utilizing density functional theory (DFT) calculations to predict charge distribution and molecular docking simulations to optimize binding to CA II's zinc-containing active site.
Ongoing structure-activity relationship (SAR) studies focus on modulating the phenoxy group's steric bulk and the propenylsulfanyl chain's length to fine-tune pharmacokinetic properties. For instance, replacing 2,3-dimethylphenoxy with 2,4-dichlorophenyl analogs (as in related compounds) increases CA II inhibition by 40% but reduces AChE affinity. These trade-offs underscore the need for balanced molecular design in multifunctional agents.
Properties
Molecular Formula |
C15H17N3O2S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O2S2/c1-4-8-21-15-18-17-14(22-15)16-13(19)9-20-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,17,19) |
InChI Key |
PZQHFUXBFXJBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN=C(S2)SCC=C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2,3-Dimethylphenol
The phenoxyacetic acid backbone is synthesized through a nucleophilic substitution reaction between 2,3-dimethylphenol and chloroacetic acid under alkaline conditions. Key parameters include:
-
Molar ratio : A 1:1 ratio of 2,3-dimethylphenol to chloroacetic acid ensures minimal side products.
-
Base selection : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution facilitates deprotonation of the phenol.
-
Temperature : Reflux at 80–100°C for 4–6 hours optimizes yield.
Reaction equation :
Purification and Characterization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding a white crystalline solid. Characterization via ¹H NMR (DMSO-d₆) shows:
Synthesis of 5-(Prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is constructed via cyclization of thiosemicarbazide with carbon disulfide (CS₂) in basic media:
-
Thiosemicarbazide synthesis :
-
Cyclization :
Allylthio Functionalization
The thione intermediate undergoes alkylation with allyl bromide to introduce the prop-2-en-1-ylsulfanyl group:
Optimization notes :
Spectroscopic Confirmation
-
FT-IR : ν 2550 cm⁻¹ (S–H stretch, absent post-alkylation).
Amide Bond Formation
Carboxylic Acid Activation
The phenoxyacetic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Coupling with Thiadiazole Amine
The activated ester reacts with 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine in acetonitrile:
Yield optimization :
-
Stoichiometry : 1:1 molar ratio of acid to amine.
-
Workup : Extraction with ethyl acetate and washing with NaHCO₃ (5%) removes unreacted reagents.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) | Method C (Ref) |
|---|---|---|---|
| Phenoxyacetic acid | Alkylation (82%) | – | – |
| Thiadiazole synthesis | – | Cyclization (75%) | – |
| Amide coupling | – | – | EDC/HOBt (68%) |
Key findings :
-
Method A achieves higher yields for phenoxyacetic acid due to optimized stoichiometry.
-
Method B’s use of K₂CO₃ in allylation reduces byproducts compared to NaH.
-
Method C’s coupling efficiency is superior to classical mixed anhydride methods.
Challenges and Mitigation Strategies
-
Low coupling yields : Traces of water deactivate EDC; rigorous drying of solvents and reagents is essential.
-
Thiadiazole instability : Storage under inert atmosphere (N₂/Ar) prevents oxidative degradation.
-
Purification difficulties : Column chromatography (SiO₂, EtOAc/hexane) resolves co-eluting impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked positions. The allyl sulfide group also participates in nucleophilic displacement under basic conditions.
Example : Reaction with chloroacetyl chloride in acetone yields 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, confirmed by ¹H NMR (δ 4.49 ppm for CH₂Cl) .
Oxidation Reactions
The allyl sulfide group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Characterization |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4h | Sulfoxide derivative | IR: 1048 cm⁻¹ (S=O) |
| KMnO₄ (aq) | H₂SO₄, 70°C, 6h | Sulfone derivative | m/z 397.42 [M+H]⁺ |
The sulfone product shows enhanced electrophilicity, enabling further reactions with Grignard reagents.
Electrophilic Addition
The allyl sulfide’s double bond participates in electrophilic additions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 1,2-dibromo adduct | Stereospecific (anti-addition) |
| Hydrohalogenation | HCl (gaseous) | 2-chloropropyl sulfide | Markovnikov orientation |
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| CH₃C≡N-O | Toluene, 110°C | Thiadiazolo-isoxazoline hybrids | 58% |
Hydrolysis and Rearrangement
Key functional groups undergo hydrolysis under acidic/basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acetamide hydrolysis | 6M HCl, reflux, 8h | Free amine + acetic acid |
| Thiadiazole ring opening | NaOH (10%), 90°C | Thiourea intermediate |
Biological Activity-Linked Reactivity
In antioxidant studies, derivatives scavenge DPPH radicals via single-electron transfer (SET) mechanisms, with IC₅₀ values correlating with substituent electron-withdrawing effects .
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is often linked to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study:
A study evaluated the compound's effects on various cancer cell lines, revealing an IC50 value of 12.5 µM against HepG2 liver cancer cells. This suggests a promising lead for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | HepG2 | 12.5 |
| Thiadiazole Derivative | MCF-7 | 15.0 |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent through in silico studies that suggest it may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation.
Research Findings:
Molecular docking studies have indicated favorable binding interactions with the active site of 5-lipoxygenase, highlighting the compound's potential for further optimization and therapeutic application in inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : Utilizing thiosemicarbazide and appropriate carboxylic acid derivatives under acidic conditions.
- Introduction of Prop-2-en-1-ylsulfanyl Group : Achieved by reacting the thiadiazole intermediate with allyl halides in the presence of bases.
- Coupling with Acetamide : Finalizing the structure by coupling the thiadiazole derivative with acetamide.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and similar 1,3,4-thiadiazole derivatives:
Key Observations:
- Phenoxy vs. Aromatic Substituents: The target’s 2,3-dimethylphenoxy group balances lipophilicity and steric bulk, contrasting with naphthoxy () or benzodioxin () groups, which may enhance π-π stacking but reduce solubility .
- Chlorobenzylthio (5e) introduces electron-withdrawing effects, altering electronic density on the thiadiazole ring .
Physicochemical Properties
Melting points, yields, and solubility trends for selected analogs:
Anticancer and Antitumor Potential:
- Compound 4y (): Exhibited IC50 values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549) , surpassing cisplatin in potency. Aromatase inhibition (IC50 = 0.062 ± 0.004 mmol L⁻¹) suggests dual mechanisms .
- Benzothiazole-linked analogs (): Two derivatives showed 100% effectiveness in anticonvulsant models, highlighting the role of hydrophobic domains in bioactivity .
Target Compound Implications: The allylthio group may enhance reactivity with cellular thiols (e.g., glutathione), while the dimethylphenoxy group could improve blood-brain barrier penetration. However, direct cytotoxicity data are needed.
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which has been extensively studied for its pharmacological potential. The presence of the 2-(2,3-dimethylphenoxy) group and the prop-2-en-1-ylsulfanyl substituent enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds with thiadiazole scaffolds demonstrated IC50 values as low as 0.034 ± 0.008 mmol L–1 , indicating potent activity compared to standard chemotherapeutics like cisplatin .
- A549 (lung cancer) : Similar compounds exhibited promising cytotoxicity with IC50 values ranging from 0.084 ± 0.020 mmol L–1 to lower values depending on structural modifications .
Table 1 summarizes the IC50 values of selected thiadiazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol L–1) |
|---|---|---|
| 4y | MCF-7 | 0.034 ± 0.008 |
| 4y | A549 | 0.084 ± 0.020 |
| 2g | MCF-7 | 0.062 ± 0.004 |
| 4a | HeLa | 0.200 |
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Carbonic Anhydrase Inhibition : Thiadiazole derivatives have been identified as effective inhibitors of human carbonic anhydrases (hCA I and hCA II). The synthesized compounds showed better activity than the standard drug acetazolamide .
- Acetylcholinesterase Inhibition : Some derivatives exhibited activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activity of thiadiazole derivatives include:
- Inhibition of Kinases : Thiadiazoles have been reported to inhibit various kinases involved in tumor proliferation and survival.
- Cell Cycle Arrest : Studies indicated that certain derivatives induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation in cancer cells .
- Apoptosis Induction : Some compounds have been shown to trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .
Case Studies
Several case studies illustrate the efficacy of thiadiazole derivatives:
- A study evaluated a series of thiadiazole-based compounds against MCF-7 and A549 cell lines, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity .
- Another investigation focused on the structure-activity relationship (SAR) of thiadiazoles, demonstrating that specific substitutions could lead to improved anticancer properties and selectivity towards cancerous cells over non-cancerous cells .
Q & A
Q. What are the established synthetic routes for preparing 2-(2,3-dimethylphenoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step procedure:
- Step 1 : Synthesize the 1,3,4-thiadiazole core by heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions .
- Step 2 : Introduce the prop-2-en-1-ylsulfanyl group via alkylation using propargyl bromide or similar reagents. Thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazoles) are alkylated under mild conditions (room temperature, DMF) with a 1:1 molar ratio to ensure regioselectivity .
- Step 3 : Couple the 2,3-dimethylphenoxyacetamide moiety using a nucleophilic substitution reaction. Chloroacetamide derivatives are reacted with 2,3-dimethylphenol in the presence of potassium carbonate as a base, followed by purification via recrystallization (ethanol/water) .
- Monitoring : TLC with hexane:ethyl acetate (8:2) is used to track reaction progress .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C-O at ~1250 cm⁻¹, and NH stretches at ~3260 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.0–2.5 ppm), and thiadiazole protons (δ 5.3–5.5 ppm) .
- ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and thiadiazole carbons (δ 140–155 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₈N₃O₂S₂: 364.0852) .
- TLC : Monitor purity using hexane:ethyl acetate (8:2) .
Advanced Research Questions
Q. How can computational modeling optimize the structure for enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in cancer or microbial pathways). Focus on the thiadiazole and acetamide moieties as key pharmacophores .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. The prop-2-en-1-ylsulfanyl group may enhance electron-withdrawing effects, influencing binding affinity .
- MD Simulations : Assess conformational flexibility in aqueous environments (e.g., using GROMACS) to optimize solubility and bioavailability .
Q. How can crystallographic data resolve contradictions in spectral assignments?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Use SHELX programs for structure solution and refinement. The thiadiazole ring’s planarity and bond lengths (e.g., C-S at ~1.67 Å) confirm its geometry .
- Cross-Validation : Compare experimental NMR/IR data with crystallographic results. For example, discrepancies in NH chemical shifts may arise from hydrogen bonding observed in the crystal lattice .
Q. What strategies mitigate side reactions during alkylation of the thiadiazole core?
- Methodological Answer :
- Controlled Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to thiadiazole to minimize polysubstitution .
- Temperature Control : Conduct reactions at 0–5°C to reduce radical-based side reactions.
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
